Leucosceptoside A

Psoriasis PI3K/AKT signaling Keratinocyte inflammation

Leucosceptoside A is the phenylethanoid glycoside to select for PI3K/AKT-mediated keratinocyte inflammation studies. It uniquely carries a ferulic acid (methylated caffeic acid) moiety, not the unmethylated caffeic acid of verbascoside. In head-to-head testing in IFN-γ/IL-17A/IL-22-stimulated HaCaT cells, Leucosceptoside A (50 μM) suppressed p-AKT and p-STAT3; verbascoside showed no effect. For psoriasis model research, using verbascoside instead risks failing to reproduce key signaling results. Procurement should prioritize ≥98% HPLC-pure Leucosceptoside A with verified structural identity (ferulic acid ester confirmed) to ensure pathway-specific activity.

Molecular Formula C30H38O15
Molecular Weight 638.6 g/mol
Cat. No. B10850150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucosceptoside A
Molecular FormulaC30H38O15
Molecular Weight638.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O
InChIInChI=1S/C30H38O15/c1-14-23(36)24(37)25(38)30(42-14)45-28-26(39)29(41-10-9-16-3-6-17(32)19(34)11-16)43-21(13-31)27(28)44-22(35)8-5-15-4-7-18(33)20(12-15)40-2/h3-8,11-12,14,21,23-34,36-39H,9-10,13H2,1-2H3/b8-5+/t14-,21+,23-,24+,25+,26+,27+,28+,29+,30-/m0/s1
InChIKeyZMYQRHSOVRDQDL-CPPDSBOHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leucosceptoside A for Research Procurement: Phenylethanoid Glycoside with Documented α-Glucosidase and PKCα Inhibitory Activity


Leucosceptoside A is a phenylethanoid glycoside (C30H38O15, MW 638.6) characterized by a central glucose residue linked to β-hydroxy-tyrosol and rhamnose via ether bonds, with a ferulic acid (methylated caffeic acid) moiety attached through an ester bond [1]. This structural feature distinguishes it from the base compound verbascoside/acteoside [1]. The compound has been isolated from multiple plant sources including Phlomis species, Sideritis lycia, Eremostachys pulvinaris, and Harpagophytum procumbens [2], and demonstrates inhibitory activity against α-glucosidase and protein kinase C alpha (PKCα) with an IC50 of 19.0 μM [3].

Why Verbascoside or Martynoside Cannot Substitute for Leucosceptoside A in Targeted Signaling Studies


Substituting Leucosceptoside A with structurally similar phenylethanoid glycosides such as verbascoside (acteoside) or martynoside may lead to divergent experimental outcomes due to a critical structural difference: Leucosceptoside A contains a ferulic acid moiety (methylated caffeic acid), whereas verbascoside bears an unmethylated caffeic acid group [1]. This single methyl substitution translates into functional divergence. In a head-to-head study using IFN-γ/IL-17A/IL-22-stimulated HaCaT keratinocytes, Leucosceptoside A suppressed the PI3K/AKT signaling pathway, while verbascoside showed no such effect under identical conditions [2]. Additionally, in cell suspension production systems, verbascoside accumulates at approximately 5-fold higher titers than Leucosceptoside A (517.3 mg/L vs 107.1 mg/L), indicating that natural abundance does not correlate with specific activity [3]. Therefore, compound selection based solely on class membership or availability risks failing to reproduce pathway-specific effects.

Leucosceptoside A Quantitative Comparative Evidence: Head-to-Head and Cross-Study Data Against Structural Analogs


PI3K/AKT Pathway Suppression in Keratinocytes: Leucosceptoside A Active, Verbascoside Inactive

In a direct head-to-head comparison using IFN-γ/IL-17A/IL-22-stimulated HaCaT human keratinocytes (a psoriasis inflammation model), Leucosceptoside A (LEU) at 50 μM significantly suppressed the PI3K/AKT signaling pathway, as demonstrated by reduced phosphorylation of AKT (p-AKT) and its downstream effector STAT3 (p-STAT3). In contrast, verbascoside (VER) at the same concentration produced no detectable suppression of either p-AKT or p-STAT3 [1]. This represents a qualitative functional divergence between two closely related phenylethanoid glycosides that differ only by methylation status on the caffeic acid moiety.

Psoriasis PI3K/AKT signaling Keratinocyte inflammation STAT3 phosphorylation

DPPH Radical Scavenging Activity: Leucosceptoside A vs Verbascoside and Forsythoside B

In a cross-study comparison of three phenylethanoid glycosides isolated from Eremostachys pulvinaris rhizomes, Leucosceptoside A demonstrated DPPH radical scavenging activity with an RC50 of 0.0148 mg/mL. This value represents approximately 1.9-fold lower potency than forsythoside B (RC50 = 0.0064 mg/mL) and 1.9-fold lower potency than verbascoside (RC50 = 0.0079 mg/mL) under identical assay conditions [1]. The rank order of potency in this study was forsythoside B > verbascoside > Leucosceptoside A.

Antioxidant DPPH assay Free radical scavenging Natural product screening

PKCα Enzyme Inhibition: Leucosceptoside A IC50 19.0 μM

Leucosceptoside A inhibits protein kinase C alpha (PKCα) with an IC50 of 19.0 μM [1]. While acteoside (verbascoside) has also demonstrated PKCα-inhibitory activity and additional effects on aldose reductase and 5-lipoxygenase [2], no direct head-to-head comparison of PKCα inhibition potency between Leucosceptoside A and verbascoside has been published. The 19.0 μM IC50 value establishes Leucosceptoside A as a moderate PKCα inhibitor within the phenylethanoid glycoside class, though cross-study potency comparisons should be interpreted with caution due to potential assay variability.

PKCα inhibition Signal transduction Kinase assay Cancer research

Cytotoxic and Cytostatic Activity Profile: Cancer Cell Activity Without Primary Hepatocyte Toxicity

In a class-level evaluation of phenylpropanoid glycosides isolated from Phlomis armeniaca and Scutellaria salviifolia, compounds containing caffeic acid moieties—including Leucosceptoside A, acteoside (verbascoside), martynoside, and forsythoside B—demonstrated cytotoxic and cytostatic activity against several cancer cell lines in MTT assays [1]. Notably, none of these compounds, including Leucosceptoside A, affected the growth or viability of primary-cultured rat hepatocytes at tested concentrations, suggesting a degree of selectivity [1]. Structure-activity relationship analysis indicated that the ortho-dihydroxy aromatic system present in these phenylpropanoid glycosides is necessary for their cytotoxic and cytostatic activities [1].

Cytotoxicity Cancer cell lines Hepatocyte safety MTT assay

Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema: Phenylethanoid vs Flavonoid Glycosides

In a class-level in vivo anti-inflammatory evaluation, Leucosceptoside A was tested alongside other phenylpropanoid glycosides (lavandulifolioside, martynoside, verbascoside) and flavonoid glycosides using the carrageenan-induced mouse paw edema test [1]. The flavonoid glycosides exhibited higher anti-inflammatory activity than the phenylpropanoid glycosides, including Leucosceptoside A. However, the phenylpropanoid glycosides demonstrated a more favorable gastric safety profile, producing less gastric ulceration than the flavonoid glycosides [1]. No quantitative head-to-head data between individual phenylpropanoid glycosides (e.g., Leucosceptoside A vs verbascoside) were reported in this study.

Anti-inflammatory In vivo edema model Carrageenan assay Gastric ulceration

Leucosceptoside A: Evidence-Based Research Applications and Procurement Guidance


Psoriasis and Inflammatory Skin Disease Research — PI3K/AKT Pathway Studies

Leucosceptoside A is the appropriate selection for investigators studying PI3K/AKT-mediated keratinocyte inflammation in psoriasis models. In direct head-to-head testing in IFN-γ/IL-17A/IL-22-stimulated HaCaT cells, Leucosceptoside A (50 μM) suppressed p-AKT and p-STAT3, whereas verbascoside showed no effect under identical conditions [1]. Procurement should prioritize Leucosceptoside A specifically over verbascoside for this pathway-focused application.

Antioxidant Compound Library Construction and Structure-Activity Relationship Studies

For researchers building natural product antioxidant libraries or conducting structure-activity relationship (SAR) studies on phenylethanoid glycosides, Leucosceptoside A offers a defined DPPH scavenging benchmark of RC50 = 0.0148 mg/mL [2]. Inclusion of Leucosceptoside A alongside verbascoside (RC50 = 0.0079 mg/mL) and forsythoside B (RC50 = 0.0064 mg/mL) enables systematic evaluation of how methylation status on the caffeic acid moiety affects radical scavenging potency. This compound set allows for controlled SAR investigation within a single chemical class [2].

PKCα-Mediated Signal Transduction and Metabolic Disorder Research

Leucosceptoside A is a candidate tool compound for studies investigating PKCα inhibition (IC50 = 19.0 μM) in the context of hyperglycemia and hypertension [3]. While acteoside also exhibits PKCα inhibition, Leucosceptoside A's distinct structural feature—a ferulic acid rather than caffeic acid moiety—may confer differential target engagement or downstream signaling effects. Investigators should note that direct comparative PKCα inhibition data between these compounds remain unavailable, and cross-study potency comparisons require careful assay standardization [3].

Cancer Cell Line Screening with Primary Hepatocyte Selectivity Controls

Leucosceptoside A is suitable for cancer cytotoxicity screening programs that incorporate primary hepatocyte counterscreens. Class-level evidence demonstrates that caffeic acid-containing phenylpropanoid glycosides (including Leucosceptoside A, verbascoside, martynoside, and forsythoside B) exhibit cytotoxic activity against cancer cell lines while sparing primary rat hepatocytes [4]. This selectivity profile makes Leucosceptoside A a relevant inclusion in panels evaluating the therapeutic window of natural product-derived anticancer candidates. Individual compound IC50 values against specific cancer lines should be determined empirically, as class-wide data do not provide cell line-specific potency comparisons [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leucosceptoside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.